3,6-Dichlorobenzene-1,2,4-tricarboxylic acid

Vue d'ensemble

Description

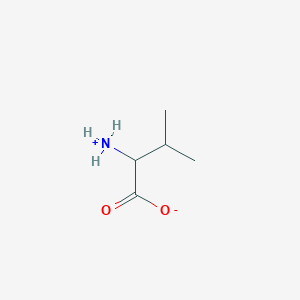

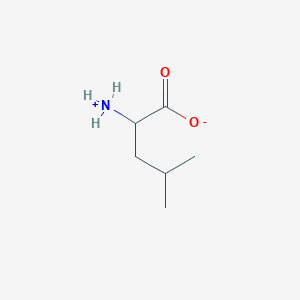

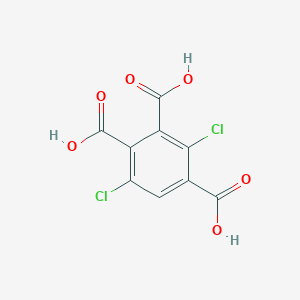

3,6-Dichlorobenzene-1,2,4-tricarboxylic acid, also known as 3,6-dichlorotrimellitic acid, is a chemical compound with the molecular formula C9H4Cl2O6 . It has a molecular weight of 279.03 g/mol .

Molecular Structure Analysis

The IUPAC name for this compound is 3,6-dichlorobenzene-1,2,4-tricarboxylic acid . The InChI string representation isInChI=1S/C9H4Cl2O6/c10-3-1-2 (7 (12)13)6 (11)5 (9 (16)17)4 (3)8 (14)15/h1H, (H,12,13) (H,14,15) (H,16,17) . The Canonical SMILES representation is C1=C (C (=C (C (=C1Cl)C (=O)O)C (=O)O)Cl)C (=O)O . Physical And Chemical Properties Analysis

This compound has a molecular weight of 279.03 g/mol . It has a computed XLogP3-AA value of 1.8 . The compound has 3 hydrogen bond donors and 6 hydrogen bond acceptors . It has a rotatable bond count of 3 . The exact mass and the monoisotopic mass of the compound are both 277.9384932 g/mol . The topological polar surface area is 112 Ų . The compound has a heavy atom count of 17 . The complexity of the compound is 357 .Applications De Recherche Scientifique

Preparation of Dichlorinated Fluoresceins and Rhodamines

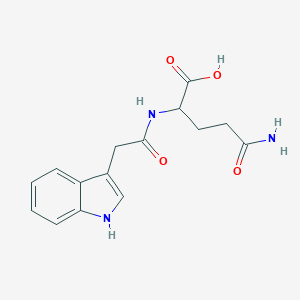

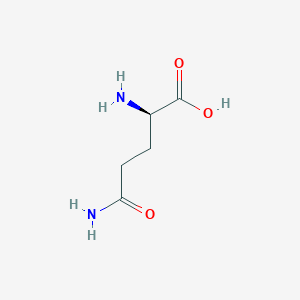

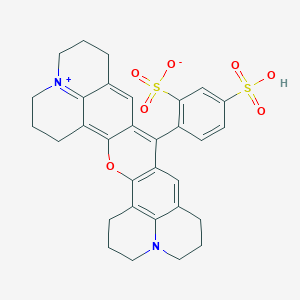

3,6-Dichlorotrimellitic acid, a key precursor derived from 3,6-Dichlorobenzene-1,2,4-tricarboxylic acid, is used for preparing a variety of dichlorinated fluoresceins and rhodamines such as TET and HEX . These chlorinated fluoresceins and rhodamines are widely used for labeling oligos and in DNA sequencing .

X-ray Structure Determination

The X-ray structure of the title compound as the monohydrate has been determined . This structure shows a complex structure with two independent molecules each of the compound and water and eleven distinct hydrogen bonding interactions .

Melting Point Determination

The melting point of 3,6-Dichlorobenzene-1,2,4-tricarboxylic acid has been recorded for the first time . This information is crucial for understanding the physical properties of the compound.

Formation of Metal Complexes

3,6-Dichlorobenzene-1,2,4-tricarboxylic acid has been used as a convenient source of chloranilate for the formation of a wide range of metal complexes . In these studies, a solution of the compound is simply allowed to undergo air oxidation in the presence of appropriate metals salts .

Use in Dioxin Models

Polychlorobenzenes, including 3,6-Dichlorobenzene-1,2,4-tricarboxylic acid, were often used as dioxin models to investigate adsorption or catalysis characteristics . This is due to their similar structural characteristics and low toxicity .

Herbicide, Fungicide, and Insecticide

The compound has been used to prepare the corresponding tetrakis (2,2-dichloropropionate ester) patented as a herbicide, fungicide, and insecticide .

Mécanisme D'action

Target of Action

3,6-Dichlorobenzene-1,2,4-tricarboxylic acid is a key precursor used for preparing a variety of dichlorinated fluoresceins and rhodamines such as TET and HEX . These chlorinated fluoresceins and rhodamines are widely used for labeling oligos and in DNA sequencing . Therefore, the primary targets of this compound are the oligos and DNA sequences that are to be labeled.

Mode of Action

It is known that the compound is used to prepare dichlorinated fluoresceins and rhodamines . These derivatives interact with their targets (oligos and DNA sequences) by binding to them and providing a fluorescent label that can be detected in subsequent analyses.

Biochemical Pathways

Given its use in preparing fluorescent labels for oligos and dna sequencing , it can be inferred that the compound plays a role in the biochemical pathways related to DNA replication and transcription.

Pharmacokinetics

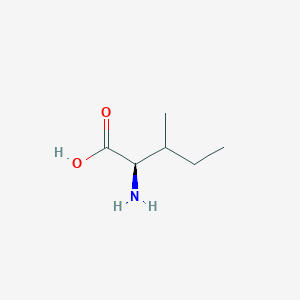

It has a molecular weight of 279.03 , and it is a solid at room temperature . It is soluble in methanol and ethyl acetate . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.

Result of Action

The primary result of the action of 3,6-Dichlorobenzene-1,2,4-tricarboxylic acid is the production of fluorescent labels that can be used in DNA sequencing . This allows for the visualization and identification of specific sequences of DNA, aiding in various research and diagnostic applications.

Action Environment

The action of 3,6-Dichlorobenzene-1,2,4-tricarboxylic acid can be influenced by various environmental factors. For instance, the compound should be stored in a dry room at room temperature to maintain its stability . Furthermore, the compound’s solubility in different solvents can affect its efficacy in different environments.

Propriétés

IUPAC Name |

3,6-dichlorobenzene-1,2,4-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2O6/c10-3-1-2(7(12)13)6(11)5(9(16)17)4(3)8(14)15/h1H,(H,12,13)(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFLALXNBVTWGKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)C(=O)O)C(=O)O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00579685 | |

| Record name | 3,6-Dichlorobenzene-1,2,4-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00579685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Dichlorobenzene-1,2,4-tricarboxylic acid | |

CAS RN |

137071-78-4 | |

| Record name | 3,6-Dichloro-1,2,4-benzenetricarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137071-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Dichlorobenzene-1,2,4-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00579685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.